

The Evolutionary Bedrock of CA4: A Technical Guide to Its Conservation and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 4

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Introduction

Carbonic anhydrase IV (CA4) is a vital, zinc-containing metalloenzyme anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) linkage.[1][2] It plays a crucial role in a multitude of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to pH regulation, CO₂ and bicarbonate transport, respiration, and the formation of various bodily fluids.[2] The widespread functional importance of CA4 across the animal kingdom is reflected in its significant evolutionary conservation. This guide provides an in-depth technical overview of the evolutionary conservation of the CA4 gene, its functional implications, and the experimental methodologies used to study it.

Data Presentation: Evolutionary Conservation of CA4

While comprehensive, pre-computed tables of sequence identity and dN/dS ratios for the CA4 gene across a wide range of species are not readily available in the literature, the high degree of conservation is evident from numerous orthologs identified in databases such as Ensembl and NCBI.[3][4] The CA4 gene is conserved in a diverse array of vertebrates, including chimpanzees, Rhesus monkeys, dogs, cows, mice, rats, chickens, zebrafish, and frogs.

To provide a quantitative measure of this conservation, a researcher can perform a comparative sequence analysis. The following tables outline the type of data that can be generated and a selection of key orthologs for such an analysis.

Table 1: CA4 Protein Sequence Identity Matrix (%)

Species	Homo sapiens	Pan troglodytes	Mus musculus	Rattus norvegicus	Gallus gallus	Danio rerio
Homo sapiens	100	Value	Value	Value	Value	Value
Pan troglodytes	100	Value	Value	Value	Value	
Mus musculus	100	Value	Value	Value		
Rattus norvegicus	100	Value	Value			
Gallus gallus	100	Value				
Danio rerio	100					

Note: The values in this table would be populated by performing a pairwise sequence alignment of the CA4 protein sequences from the respective species.

Table 2: dN/dS Ratios for CA4 Orthologs

Ortholog Pair	dN (Non-synonymous)	dS (Synonymous)	dN/dS Ratio	Interpretation
Human vs. Chimpanzee	Value	Value	Value	e.g., Purifying Selection
Human vs. Mouse	Value	Value	Value	e.g., Purifying Selection
Human vs. Chicken	Value	Value	Value	e.g., Purifying Selection
Human vs. Zebrafish	Value	Value	Value	e.g., Purifying Selection

Note: These values would be calculated using codon-based alignment and analysis tools like CODEML from the PAML package. A dN/dS ratio less than 1 indicates purifying selection, a ratio equal to 1 suggests neutral evolution, and a ratio greater than 1 implies positive selection.

Experimental Protocols

Phylogenetic Analysis of the CA4 Gene

This protocol outlines the steps to reconstruct the evolutionary history of the CA4 gene.

a. Sequence Retrieval:

- Obtain CA4 gene or protein sequences for a range of species from databases like NCBI Gene, Ensembl, or UniProt.[\[4\]](#)[\[5\]](#)
- Ensure the sequences are orthologous to the human CA4 gene.

b. Multiple Sequence Alignment (MSA):

- Align the retrieved sequences using a multiple sequence alignment tool such as Clustal Omega or MUSCLE. The alignment is crucial for identifying conserved regions and calculating evolutionary distances.

c. Phylogenetic Tree Construction:

- Use the aligned sequences to construct a phylogenetic tree using methods like Maximum Likelihood (e.g., PhyML, RAxML) or Bayesian Inference (e.g., MrBayes).
- The choice of substitution model (e.g., JTT, WAG for proteins; GTR for nucleotides) is critical and can be determined using tools like ModelTest.

d. Tree Visualization and Interpretation:

- Visualize the resulting phylogenetic tree using software like FigTree or the Interactive Tree Of Life (iTOL).
- Analyze the branching patterns and branch lengths to infer evolutionary relationships and the degree of divergence between species.

Co-Immunoprecipitation (Co-IP) to Identify CA4 Interacting Proteins

This protocol is used to identify proteins that interact with CA4 within the cell.

a. Cell Lysis:

- Culture cells expressing the CA4 protein.

- Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

b. Immunoprecipitation:

- Add a primary antibody specific to CA4 to the cell lysate and incubate to allow the antibody to bind to CA4.
- Add Protein A/G beads to the lysate. These beads will bind to the antibody-CA4 complex.
- Incubate to allow the beads to capture the complexes.

c. Washing and Elution:

- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
- Elute the CA4 and its interacting proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

d. Analysis:

- Separate the eluted proteins by SDS-PAGE.
- Identify the interacting proteins by Western blotting using antibodies specific to suspected interactors or by mass spectrometry for a broader, unbiased identification.

Site-Directed Mutagenesis and Functional Assay

This protocol allows for the investigation of the functional importance of specific amino acid residues in CA4.

a. Mutagenesis:

- Use a commercially available site-directed mutagenesis kit to introduce specific mutations into the CA4 cDNA cloned into an expression vector.
- Design primers containing the desired mutation.

- Perform PCR using these primers and the CA4 expression vector as a template.
- Digest the parental, non-mutated DNA with an enzyme like DpnI.
- Transform the mutated plasmid into competent E. coli for propagation.

b. Expression of Mutant Protein:

- Transfect a suitable cell line (e.g., HEK293T) with the mutated CA4 expression vector.
- Allow the cells to express the mutant CA4 protein.

c. Functional Assay (Carbonic Anhydrase Activity):

- Prepare cell lysates containing the wild-type or mutant CA4 protein.
- Measure the carbonic anhydrase activity using a colorimetric or electrometric assay. These assays typically measure the rate of pH change resulting from the hydration of CO₂.
- Compare the activity of the mutant protein to the wild-type protein to determine the functional consequence of the mutation.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol measures the expression levels of the CA4 gene in different tissues or under various experimental conditions.

a. RNA Extraction and cDNA Synthesis:

- Extract total RNA from the cells or tissues of interest using a suitable RNA isolation kit.
- Assess the quality and quantity of the extracted RNA.
- Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

b. qPCR Reaction Setup:

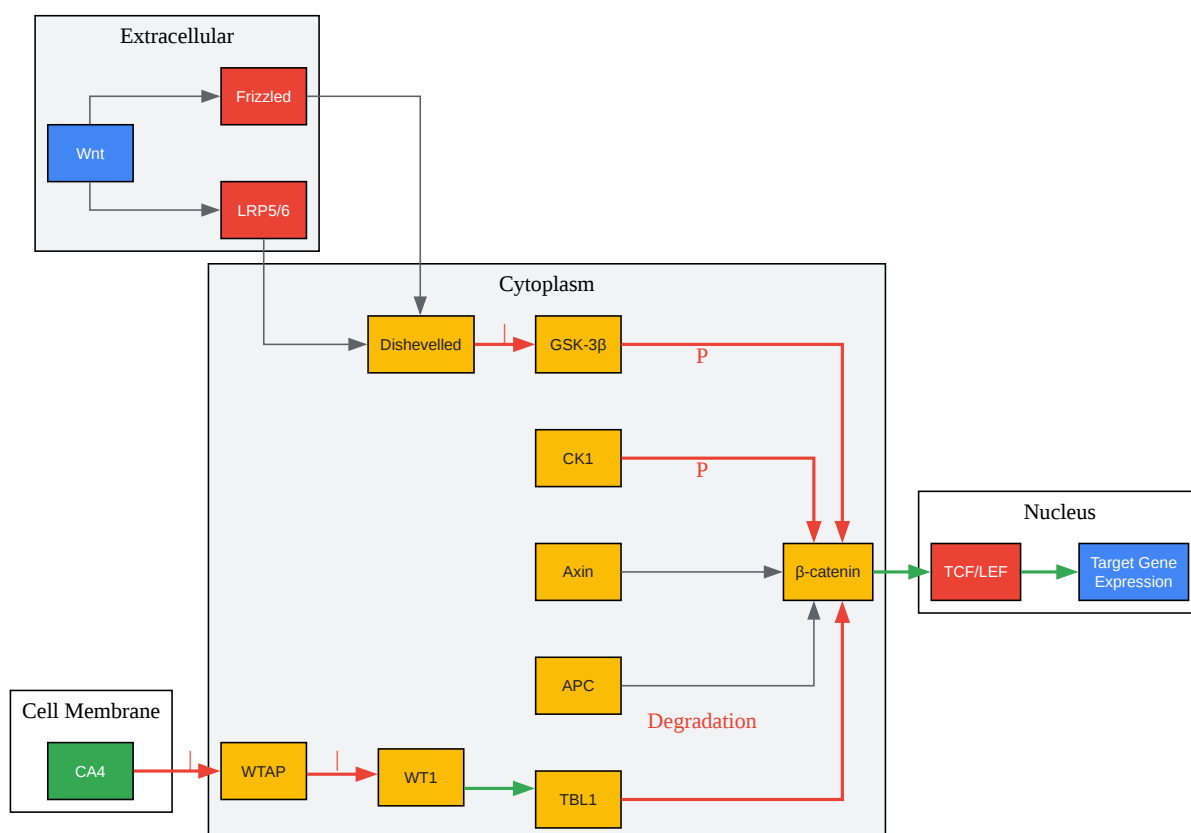
- Design or obtain qPCR primers specific for the CA4 gene.

- Prepare a qPCR reaction mix containing the cDNA template, CA4-specific primers, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.
- Include a no-template control to check for contamination and a reference gene (e.g., GAPDH, ACTB) for normalization.

c. qPCR Run and Data Analysis:

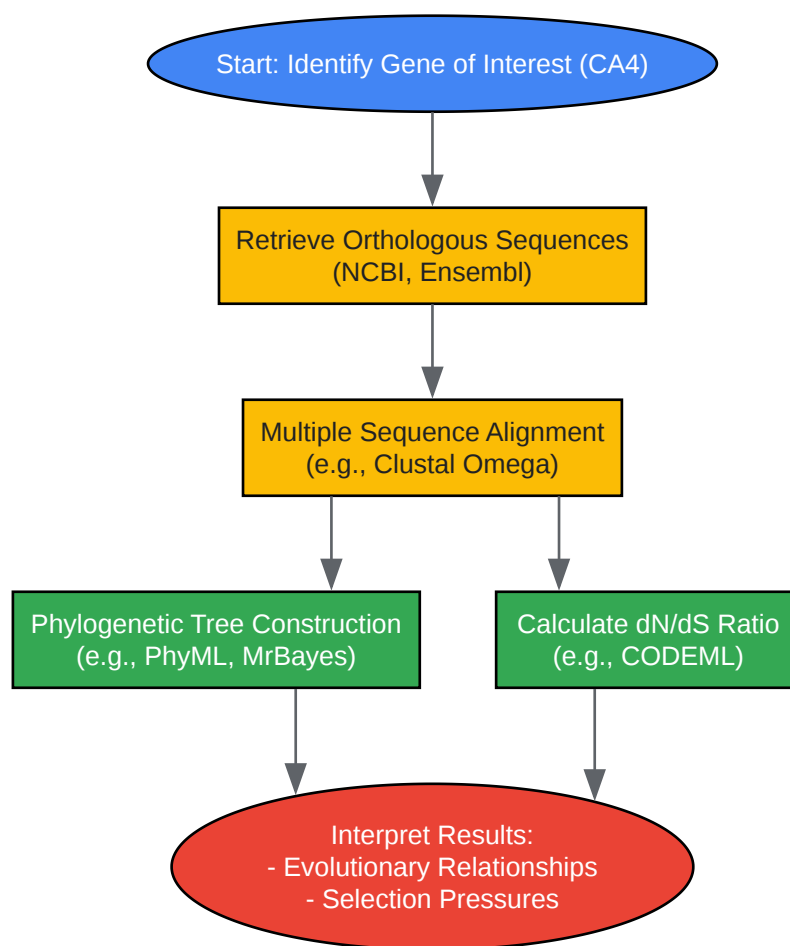
- Perform the qPCR reaction in a real-time PCR machine.
- Analyze the amplification data to determine the cycle threshold (Ct) values.
- Calculate the relative expression of the CA4 gene using the $\Delta\Delta C_t$ method, normalizing to the reference gene.

Mandatory Visualizations



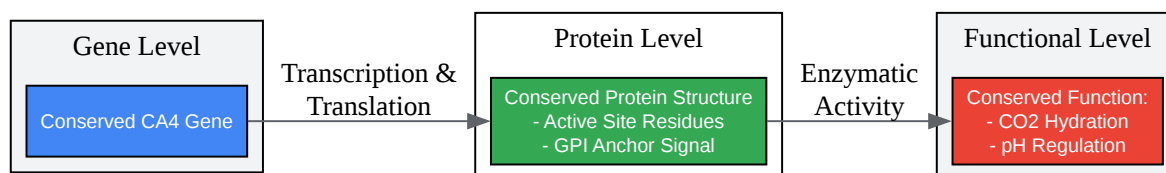
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Caption: CA4's role in the Wnt signaling pathway.



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Caption: Workflow for CA4 evolutionary analysis.



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Caption: Logical relationship of CA4 conservation.

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- To cite this document: BenchChem. [The Evolutionary Bedrock of CA4: A Technical Guide to Its Conservation and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398971#evolutionary-conservation-of-the-ca4-gene]

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